![molecular formula C25H28O7 B1227013 7-(3,4-Dihydroxyphenyl)-4-hydroxy-2-(1-hydroxy-1-methyl-ethyl)-9-(3-methylbut-2-enyl)-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one](/img/structure/B1227013.png)
7-(3,4-Dihydroxyphenyl)-4-hydroxy-2-(1-hydroxy-1-methyl-ethyl)-9-(3-methylbut-2-enyl)-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one
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Overview
Description
7-(3,4-Dihydroxyphenyl)-4-hydroxy-2-(1-hydroxy-1-methyl-ethyl)-9-(3-methylbut-2-enyl)-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one is a natural product found in Dorstenia mannii with data available.
Scientific Research Applications
Synthesis and Biological Activities
This compound and its derivatives have been extensively studied for their synthesis methods and biological activities. For instance, Hatzade et al. (2008) described the synthesis of related hydroxy-chromen-4H-ones and their antimicrobial and antioxidant activities (Hatzade et al., 2008). Similarly, Jeyachandran and Ramesh (2011) synthesized thiocyanato derivatives and evaluated their antibacterial activity (Jeyachandran & Ramesh, 2011).
Antimicrobial and Antioxidant Properties
El-Shaaer (2012) conducted studies on benzopyrone derivatives, which included the synthesis and evaluation of antimicrobial activities (El-Shaaer, 2012). Additionally, Baba et al. (2009) isolated new chromene derivatives from licorice and elucidated their structures based on spectrometric evidence, contributing to the understanding of these compounds in traditional folk medicines (Baba et al., 2009).
Design and Synthesis for Antibacterial Activity
Čačić et al. (2009) focused on the design and synthesis of thiazolidin-4-ones based on hydroxy-chromen-4-yl acetic acid, investigating their potential antibacterial activity against both Gram-positive and Gram-negative bacteria (Čačić et al., 2009).
Structural and Supramolecular Studies
Cox et al. (2003) studied the crystal structure of related compounds, focusing on C-H...O, C-H...pi, and pi-pi interactions, highlighting the importance of these interactions in the supramolecular structure (Cox et al., 2003).
Inhibition of Carbonic Anhydrase-II and Potential Pharmacological Applications
Rahman et al. (2015) characterized novel flavonoids from the bark of Millettia ovalifolia, including their significant inhibition of cytosolic form of bovine carbonic anhydrase-II, suggesting potential pharmacological applications (Rahman et al., 2015).
properties
Molecular Formula |
C25H28O7 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
7-(3,4-dihydroxyphenyl)-4-hydroxy-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C25H28O7/c1-12(2)5-7-14-23-15(10-20(32-23)25(3,4)30)22(29)21-18(28)11-19(31-24(14)21)13-6-8-16(26)17(27)9-13/h5-6,8-9,19-20,26-27,29-30H,7,10-11H2,1-4H3 |
InChI Key |
GHPCQDAMKFOYPM-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C2C(=C(C3=C1OC(CC3=O)C4=CC(=C(C=C4)O)O)O)CC(O2)C(C)(C)O)C |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC(CC3=O)C4=CC(=C(C=C4)O)O)O)CC(O2)C(C)(C)O)C |
synonyms |
dorsmanin G |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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